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Executive Summary

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKSs). It
functions as a covalent inhibitor, forming a permanent bond with a conserved cysteine residue
within the ATP-binding site of INK1, JNK2, and JNK3. This covalent modification effectively
blocks the kinase activity of JNK, leading to the inhibition of downstream signaling pathways,
most notably the phosphorylation of the transcription factor c-Jun. Beyond its canonical JNK-
inhibitory role, recent evidence has uncovered a novel, JNK-independent mechanism of action
involving the inhibition of MTOR and subsequent activation of transcription factors TFEB and
TFES3, which are master regulators of lysosome biogenesis and autophagy. This dual
mechanism contributes to its anti-tumor effects observed in various cancer models, including
triple-negative breast cancer and pancreatic ductal adenocarcinoma. This document provides
an in-depth overview of the molecular mechanisms, quantitative cellular effects, and key
experimental methodologies used to characterize JNK-IN-8.

Core Mechanism of Action: Covalent JNK Inhibition

JNK-IN-8 is an acrylamide-based inhibitor that demonstrates high potency against all three JNK
isoforms. Its primary mechanism involves the formation of a covalent bond with a conserved
cysteine residue located near the DFG motif in the activation loop of the INK enzymes.[1]
Specifically, JNK-IN-8 targets Cysteine 116 (C116) in INK1 and JNK2, and the analogous
Cysteine 154 (C154) in JINK3.[1] This irreversible binding locks the kinase in an inactive
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conformation, preventing substrate binding and subsequent phosphorylation.[1] A key
downstream consequence of JNK-IN-8-mediated JNK inhibition is the suppression of c-Jun
phosphorylation at Serine 63 and Serine 73.[2]

The covalent nature of this interaction leads to a durable inhibition of JNK signaling. This is
evidenced by the observation that removal of JINK-IN-8 from the cell culture medium does not
reverse the inhibition of c-Jun phosphorylation.[3] Furthermore, the covalent binding of INK-IN-
8 to JNK isoforms can be visualized as a slight retardation in their electrophoretic mobility on
SDS-PAGE gels.[2][4]

Kinase Selectivity Profile

JNK-IN-8 exhibits a high degree of selectivity for INK kinases over other kinases. Kinome-wide
screening has demonstrated its specificity, with only a few off-target kinases, such as MNK2
and Fms, being inhibited at significantly higher concentrations.[1][5]

Novel JNK-Independent Mechanism: TFEB/TFE3-
Mediated Lysosome Biogenesis and Autophagy

In studies on triple-negative breast cancer (TNBC), JNK-IN-8 was found to induce the formation
of large cytoplasmic vacuoles with lysosomal markers.[1] This phenotype is driven by a novel
mechanism that is independent of its JNK inhibitory activity. JNK-IN-8 inhibits the mTOR
signaling pathway, leading to reduced phosphorylation of mTOR targets.[1] This mTOR
inhibition results in the dephosphorylation and subsequent nuclear translocation of the
transcription factors TFEB and TFE3.[1] Once in the nucleus, TFEB and TFE3 activate the
expression of genes involved in lysosome biogenesis and autophagy.[1] Interestingly, knockout
of JINK1 and/or JNK2 did not affect TFEB/TFE3 activation or mTOR inhibition by JNK-IN-8,
confirming the JNK-independent nature of this pathway.[1]
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Target Assay Type IC50 /| EC50 Cell Line Reference
Biochemical
JNK1 4.67 nM -
Assay
Biochemical
JNK2 18.7 nM -
Assay
Biochemical
JNK3 0.98 nM -
Assay
c-Jun
] Cellular Assay 486 nM HelLa [4]
Phosphorylation
c-Jun
) Cellular Assay 338 nM A375 [4]
Phosphorylation
In Vitro Cellular Effects
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) Concentrati .
Cell Line Assay Type Duration Outcome Reference
on Range
MDA-MB-
231, MDA- o Concentratio
Cell Viability
MB-468, ] 0.88-5 n-dependent
(CellTiter- 72 hours ] [1]
MDA-MB- Glo) pumol/L decrease in
o
157, viability
HCC1806
TNBC o Concentratio
) Cell Viability
Patient- i 0.16-10 n-dependent
) (CellTiter-Glo 5 days ) [1]
Derived 3D) pmol/L decrease in
Organoids viability
Inhibition of
TNBC Cell Clonogenic 72 hours
] 1-5 pmol/L colony [1]
Lines Assay (treatment) )
formation
Enhanced
P411-T1,
Colony growth
P422-T1, . L
Formation 200-1000 nM 14 days inhibition in [6]
CFPAC-1,
Assay combination
MIA PaCa-2
with FOLFOX
In Vivo Efficacy
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. JNK-IN-8
Cancer Model Animal Model Outcome Reference
Dosage
) ) Patient-Derived
Triple-Negative 20 mg/kg Slowed tumor
Xenograft (PDX) ) ] [1]
Breast Cancer ] ] (intraperitoneal) growth
in nude mice
Pancreatic ) Enhanced
Xenograft in -
Ductal ) Not specified FOLFOX growth [6]
NSG mice
Adenocarcinoma inhibition
In combination
] ) ] with lapatinib,
Triple-Negative Xenograft in - o
) Not specified significantly [2]
Breast Cancer mice ]
increased
survival

Signaling Pathways and Experimental Workflows
JNK-Dependent Signaling Pathway
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Caption: JNK-IN-8 inhibits mTOR, activating TFEB/TFE3 and autophagy.

Experimental Workflow for INK-IN-8 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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